molecular formula C13H17NO3 B1455322 tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate CAS No. 877170-76-8

tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate

Cat. No.: B1455322
CAS No.: 877170-76-8
M. Wt: 235.28 g/mol
InChI Key: XRYXQDYFSBOZFJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Mechanism of Action

Biochemical Analysis

Biochemical Properties

tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes often involves binding to the active site, leading to enzyme inhibition and subsequent disruption of cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Additionally, this compound can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. For instance, the binding of this compound to the active site of an enzyme can prevent substrate binding, thereby inhibiting the enzyme’s activity . This inhibition can result in the disruption of metabolic pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . The compound’s effects on metabolic flux and metabolite levels can influence cellular energy production and biosynthetic processes. For example, indole derivatives can modulate the activity of cytochrome P450 enzymes, which are involved in drug metabolism and detoxification.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, indole derivatives can be transported across cell membranes by organic anion transporters, influencing their intracellular concentration and biological activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives can localize to the mitochondria, where they can influence mitochondrial function and energy production. The localization of this compound can also affect its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate typically involves the reaction of indole derivatives with tert-butyl esters. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . This method is known for its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis, utilizing continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex indole derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate is unique due to its specific tert-butyl ester functional group and the presence of the indole ring system. This combination imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

tert-butyl 4-oxo-6,7-dihydro-5H-indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYXQDYFSBOZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00701727
Record name tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00701727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877170-76-8
Record name tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00701727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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